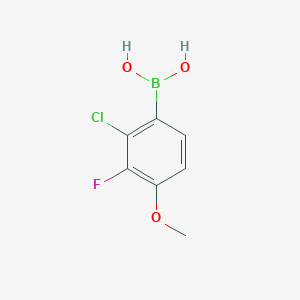

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-fluoro-4-methoxyphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine

In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in cross-coupling reactions makes it a key component in the synthesis of various functional materials .

Mecanismo De Acción

The primary mechanism of action for (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst . This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Fluoro-3-methoxyphenyl)boronic acid

- (4-Chloro-3-methoxyphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

Uniqueness

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of electron-withdrawing groups can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent in organic synthesis .

Actividad Biológica

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H7BClF O3, with a molecular weight of approximately 185.42 g/mol. The compound features a boron atom bonded to a phenyl group, which is substituted with chlorine and fluorine atoms as well as a methoxy group. This unique structure enables it to participate effectively in various chemical reactions.

Synthesis Method:

The synthesis typically involves several steps, starting from commercially available precursors. The compound can be synthesized through the following general reaction mechanism:

- Formation of Boronate Ester: Reacting phenolic compounds with boron reagents.

- Transmetalation: In the presence of a palladium catalyst, the boronate ester undergoes transmetalation with aryl halides.

- Coupling Reaction: The final coupling step results in the formation of biaryl compounds.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In particular, its application in drug discovery has been explored due to its ability to inhibit specific cellular pathways involved in tumor growth.

- Cell Proliferation Inhibition: Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells, showing an IC50 value of approximately 0.126 μM .

- Selectivity Index: The compound demonstrated a favorable selectivity index against cancerous cells compared to non-cancerous cells, suggesting its potential as a targeted therapeutic agent .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity: It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

- Interaction with Cellular Pathways: The compound may act as a competitive ATP inhibitor and an allosteric inhibitor of specific receptor tyrosine kinases, enhancing its therapeutic profile .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on tumor growth in vivo using mouse models. The results indicated significant inhibition of lung metastasis when treated with this compound over a 30-day period, outperforming known anticancer agents like TAE226 .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that after intravenous administration, the clearance rate was approximately 82.7 mL/h/kg with an oral bioavailability of 31.8%, indicating favorable absorption characteristics for potential therapeutic use .

Applications in Organic Synthesis

Beyond its biological activity, this compound serves as a versatile building block in organic synthesis:

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Used extensively for forming carbon-carbon bonds in complex organic molecules. |

| Drug Development | Integral in synthesizing new pharmaceutical compounds with targeted biological activity. |

| Material Science | Employed in developing new materials through cross-coupling reactions. |

Propiedades

IUPAC Name |

(2-chloro-3-fluoro-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQZZEWVXCNBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.